molecular formula C18H23N5O3S B2702196 N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide CAS No. 2309777-04-4

N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide

Cat. No.: B2702196
CAS No.: 2309777-04-4
M. Wt: 389.47
InChI Key: XSCASXNWCRJXBT-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]benzene-1-sulfonamide is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction followed by hydrogenation.

    Attachment of the Benzenesulfonamide Group: This is usually done through a sulfonylation reaction using a sulfonyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound could be explored for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic applications. The presence of the triazole ring and the benzenesulfonamide group suggests that it may have activity against certain diseases, such as cancer or bacterial infections.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The benzenesulfonamide group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide apart from these similar compounds is its unique combination of a triazole ring, a bicyclic octane structure, and a benzenesulfonamide group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-21(2)27(25,26)17-7-3-13(4-8-17)18(24)23-14-5-6-15(23)10-16(9-14)22-12-19-11-20-22/h3-4,7-8,11-12,14-16H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCASXNWCRJXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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